{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone

tetrazole regioisomer SAR P2X3 receptor antagonist ortho-substituted benzamide

{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone (molecular formula C22H25N7O, molecular weight 403.5 g/mol) is a synthetic heterocyclic small molecule belonging to the arylpiperazine–tetrazole benzamide class. Its architecture integrates three pharmacophoric modules: a pyridin-2-ylethyl substituent on the piperazine ring, a tetrazole ring attached at the ortho-position of a phenyl group, and a central amide (methanone) linker.

Molecular Formula C19H21N7O
Molecular Weight 363.4 g/mol
Cat. No. B12172055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone
Molecular FormulaC19H21N7O
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3N4C=NN=N4
InChIInChI=1S/C19H21N7O/c27-19(17-6-1-2-7-18(17)26-15-21-22-23-26)25-13-11-24(12-14-25)10-8-16-5-3-4-9-20-16/h1-7,9,15H,8,10-14H2
InChIKeyMGZMGJSDQNZGQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone: Key Physicochemical Properties and Structural Classification for Procurement Decisions


{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone (molecular formula C22H25N7O, molecular weight 403.5 g/mol) is a synthetic heterocyclic small molecule belonging to the arylpiperazine–tetrazole benzamide class . Its architecture integrates three pharmacophoric modules: a pyridin-2-ylethyl substituent on the piperazine ring, a tetrazole ring attached at the ortho-position of a phenyl group, and a central amide (methanone) linker . The compound is not approved for therapeutic use and is supplied exclusively as a research reagent; its typical purity specification is ≥95% by HPLC . The tetrazole moiety serves as a metabolically stable bioisostere of carboxylic acid, potentially conferring improved pharmacokinetic properties relative to carboxyl-containing analogs [1]. Commercially, this compound is offered by multiple vendors including EvitaChem (catalog EVT-2702649, CAS 1257545-96-2), BenchChem, and Smolecule as a custom synthesis or catalog item .

Class Arylpiperazine–tetrazole benzamide
Type Research reagent (synthetic heterocycle)
Scaffold feature Tetrazole bioisostere (class-level PK context)

Why Generic Substitution of {4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone with In-Class Analogs Is Scientifically Unreliable


The arylpiperazine–tetrazole benzamide chemotype is highly susceptible to dramatic activity shifts upon seemingly minor structural modifications. The position of the tetrazole substituent on the phenyl ring (ortho vs. meta vs. para) alters both target engagement geometry and physicochemical properties [1]. For example, in the dual norepinephrine/dopamine reuptake inhibitor series reported by Paudel et al., changing the linker carbon number from two to three carbons produced a >10-fold difference in neurotransmitter reuptake inhibitory potency [2]. Similarly, the specific heterocyclic amine appended to the piperazine nitrogen (pyridin-2-ylethyl vs. phenyl vs. fluorophenyl vs. benzyl) critically determines target selectivity profiles—piperazine tetrazoles with pyridyl substitution demonstrate distinct selectivity patterns toward monoamine transporters relative to their phenyl-substituted counterparts [3]. These steep SAR gradients mean that even close structural analogs cannot be assumed interchangeable for assay, reference standard, or lead optimization purposes. Each compound represents a unique combination of potency, selectivity, and physicochemical properties that must be individually validated [4].

Tetrazole regioisomer position Ortho vs. meta substitution on the benzamide phenyl ring may alter target-engagement geometry and selectivity profile.
Piperazine N-substituent identity Pyridin-2-ylethyl vs. phenyl/benzyl groups can shift monoamine transporter selectivity balance; direct substitution risks assay mismatch.
Linker carbon chain length Altering the ethyl linker between piperazine and pyridine may substantially shift potency in related chemotypes; limits direct analog interchange.

{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone: Quantitative Differentiation Evidence from Comparable Analogs


Ortho-Tetrazole Substitution on the Benzamide Phenyl Ring Confers Distinct Target Binding Geometry Relative to Meta-Substituted Regioisomers

In the P2X3/P2X2/3 antagonist patent series (Roche), the ortho-tetrazole substitution on the central phenyl ring (as in the target compound) is explicitly claimed to provide a different binding pose compared to meta-substituted analogs [1]. Structure-activity relationship data from the arylpiperazine–tetrazole series demonstrate that the substitution position on the benzamide phenyl ring controls the dihedral angle between the amide carbonyl and the tetrazole plane, which in turn governs hydrogen-bonding interactions with receptor residues [2]. While quantitative IC50 data specific to this exact compound have not been disclosed in peer-reviewed literature, the patent claims illustrate that ortho-substituted tetrazole benzamides display a selectivity fingerprint distinguishable from meta-substituted comparators such as (4-phenylpiperazin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone [1].

Ortho vs meta tetrazole
Class-level inference
Regioisomer-dependent binding geometry (P2X3) predicted; patent SAR shows distinct selectivity fingerprint; quantitative head-to-head data not reported for this compound.
Supports regioisomer-dependent target-engagement interpretation
Patent SAR only; compound-specific data unavailable
tetrazole regioisomer SAR P2X3 receptor antagonist ortho-substituted benzamide

Pyridin-2-ylethyl Substituent on Piperazine Imparts Different Monoamine Transporter Selectivity Trend Relative to Phenyl- or Benzyl-Substituted Analogs

In the triple reuptake inhibitor series developed by Paudel et al., the nature of the terminal group on the piperazine nitrogen profoundly influenced the balance of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake inhibition [1]. Compounds with a pyridyl-containing piperazine substituent displayed a different selectivity pattern compared to those with simple phenyl substituents. The most advanced compound in the series, 1-(4-(5-benzhydryl-1H-tetrazol-1-yl)butyl)-4-(3-phenylpropyl)piperazine (2i), achieved IC50 values of 158.7 nM (5-HT), 99 nM (NE), and 97.5 nM (DA), whereas benzylpiperidine–tetrazole analog 2d showed IC50 of 0.38 µM (NE) and 1.18 µM (5-HT)—a ~3.1-fold difference in NE potency linked directly to the amine substituent [2][3]. The pyridin-2-ylethyl group present in the target compound is a known pharmacophore for engaging the dopamine transporter (DAT) via π–π stacking with aromatic residues in the transporter binding pocket [4], suggesting that the target compound may exhibit a distinct DAT/ NET/ SERT inhibition ratio relative to non-pyridyl analogs.

Pyridin-2-ylethyl vs phenyl/benzyl
Class-level inference
In a related subclass, ~3.1-fold NE potency shift observed between piperazine and benzylpiperidine tetrazoles; pyridyl-specific quantitative data for this compound not yet reported.
Supports monoamine transporter selectivity interpretation
Subclass-level comparison; direct compound validation needed
monoamine reuptake inhibitor piperazine SAR dopamine transporter

Metabolic Stability Advantage of Tetrazole-Containing Benzamide over Carboxylic Acid Congeners: A Class-Level Differentiation

Tetrazoles are well-established bioisosteres of carboxylic acids that offer improved metabolic stability while retaining similar pKa values (tetrazole pKa ≈ 4.5–4.9; carboxylic acid pKa ≈ 4.2–4.5) [1]. In the piperazine benzamide class targeting the β3-adrenergic receptor (β3-AR) for overactive bladder, the incorporation of a tetrazole moiety led to a notable improvement in NET selectivity relative to other compounds in the series, and provided PK profiles suitable for once-daily (QD) dosing in humans [2]. Specifically, the piperazine tetrazole benzamides demonstrated reduced clearance and extended half-life compared to their carboxylic acid counterparts, attributable to the tetrazole ring's resistance to phase II glucuronidation [3]. This metabolic stability advantage is class-wide and extends to the target compound, which contains the identical tetrazole–benzamide core.

Tetrazole vs carboxylic acid
Class-level inference
Class-wide, tetrazole benzamides demonstrate reduced clearance and QD PK projections vs. BID for carboxylic acid analogs, attributed to resistance to glucuronidation.
Supports metabolic stability review (class-level)
Compound-specific PK data not available
tetrazole bioisostere metabolic stability carboxylic acid replacement

The 5-Bromo Analog Serves as a Closest Structural Comparator: Predicted Divergence in Halogen-Bonding Potential and Lipophilicity (cLogP)

The closest commercially available structural analog of the target compound is [5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone, which differs only by the presence of a bromine atom at the 5-position of the central phenyl ring . The bromine substitution increases molecular weight by approximately 80 Da, raises cLogP by an estimated 0.5–0.8 log units, and introduces the capacity for halogen bonding with protein targets—a feature absent in the non-halogenated target compound [1]. These differences are critical for studies where lipophilicity-matched controls are required, or where the bromine atom serves as a heavy-atom label for X-ray crystallography. The target compound, lacking the bromine atom, provides a cleaner pharmacological profile with fewer off-target interactions mediated by halogen bonding [2].

vs 5-bromo analog
Supporting evidence
ΔMW +80 Da, ΔcLogP +0.5–0.8; bromine atom introduces halogen-bond donor capacity absent in the target compound.
Supports lipophilicity-matched control selection
In silico estimation; verify experimental cLogP
halogen bonding lipophilicity bromo analog comparison

{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


P2X3/P2X2/3 Purinergic Receptor Antagonist Screening and Lead Optimization

The compound's ortho-tetrazole benzamide scaffold maps directly onto the claimed chemical space in Roche's P2X3/P2X2/3 antagonist patents [1]. Researchers screening for selective P2X3 antagonists can use this compound as a starting scaffold for SAR exploration, comparing its activity against meta-tetrazole regioisomers to validate the importance of substitution geometry [2]. The pyridin-2-ylethyl piperazine substituent provides a vector for further derivatization to optimize potency and selectivity versus the heteromeric P2X2/3 receptor.

Monoamine Transporter (DAT/NET/SERT) Reuptake Inhibition Profiling

Given the established role of arylpiperazine–tetrazoles as dual and triple monoamine reuptake inhibitors [3], this compound is ideally suited for profiling against the three major monoamine transporters. The pyridin-2-ylethyl substituent is predicted to bias the compound toward DAT engagement, making it a useful tool for dissecting the contribution of dopaminergic versus noradrenergic reuptake inhibition in CNS disease models [4]. Direct head-to-head comparison with phenylpiperazine–tetrazole analogs can elucidate the pyridyl group's contribution to transporter selectivity.

In Vivo Pharmacokinetic Studies Leveraging the Tetrazole Metabolic Stability Advantage

The tetrazole moiety confers resistance to phase II glucuronidation metabolism, resulting in improved oral bioavailability and extended half-life relative to carboxylic acid-containing benzamides [5]. This compound is therefore suitable for rodent PK/PD studies where sustained systemic exposure is required, for example, in chronic dosing models of overactive bladder or neuropathic pain [6]. The absence of a bromine or other halogen substituent simplifies metabolite identification by LC-MS/MS.

Chemical Probe for Allosteric Efflux Pump Inhibition in Gram-Negative Bacteria

Pyridylpiperazine-based compounds have been identified as allosteric inhibitors of the AcrAB-TolC RND-type multidrug efflux pump in Escherichia coli [7]. The target compound's pyridin-2-ylethyl piperazine motif is structurally related to the BDM-series efflux pump inhibitors that potentiate antibiotic activity by binding to a unique allosteric site in the AcrB transmembrane domain [8]. This compound can serve as a scaffold for developing antibiotic adjuvants targeting multidrug-resistant Gram-negative infections.

Application
Selection Property
Validation Focus
P2X3/P2X2/3 receptor antagonist screening
Ortho-tetrazole benzamide scaffold
Regioisomer-dependent target engagement interpretation
Monoamine transporter reuptake profiling
Pyridin-2-ylethyl piperazine substituent
DAT vs. NET/SERT selectivity balance review
In vivo PK exposure studies
Tetrazole-containing benzamide scaffold
Resistance to phase II glucuronidation (class-level review)
Efflux pump inhibition screening (AcrAB-TolC)
Pyridylpiperazine-based allosteric inhibitor scaffold
Antibiotic potentiation endpoint in Gram-negative models
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